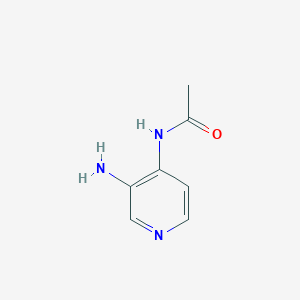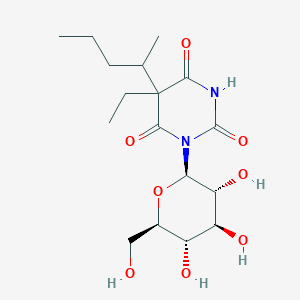
4-乙酰氨基-3-氨基吡啶
描述
4-Acetamido-3-aminopyridine, also known as N-(3-aminopyridin-4-yl)acetamide, is a chemical compound that belongs to the class of aminopyridines . It is derived from pyridine, a heterocyclic aromatic organic compound.
Synthesis Analysis
The synthesis of 4-Acetamido-3-aminopyridine involves acetylation of 4-aminopyridine with acetic anhydride, yielding 4-acetylaminopyridine in 80-85% yield . Additionally, new Schiff bases of 4-aminopyridine (SBAPs) have been synthesized and evaluated for their cognition-enhancing, antiamnesic, and anticholinesterase activity .
Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of aminopyridines have been evaluated using density functional theory (DFT) . The dipole moment and first hyperpolarizability values of these compounds indicate that they can be good candidates as NLO materials .
Chemical Reactions Analysis
Aminopyridines, including 4-Aminopyridine, are known to be acutely toxic compounds. Part of this toxic response may be due to their ability to block K+ channels, causing effects such as convulsions or seizures .
科学研究应用
Pharmacological Activities
N-(3-aminopyridin-4-yl)acetamide and its derivatives have been investigated for their pharmacological activities . These compounds have shown potential as therapeutic candidates in medicinal chemistry .
Wound Healing
Recent research has shown that 3-cyano-N-pyridinyl acetamide derivatives, which include N-(3-aminopyridin-4-yl)acetamide, have positive effects on the wound healing process . They have been found to decrease lipid peroxidation and increase antioxidant effects during the wound healing process .
Treatment of Neurological Disorders
4-Aminopyridine, a derivative of N-(3-aminopyridin-4-yl)acetamide, has been used in the treatment of Alzheimer’s type of dementia and cognitive disorder . It potentiates acetylcholine (ACh) release by blocking potassium channels in axon terminals .
Cognition Enhancement
New Schiff bases of 4-Aminopyridine have been synthesized and evaluated for their cognition-enhancing, antiamnesic, and anticholinesterase activity . These derivatives have shown potential in improving memory and learning .
Antimicrobial Agents
Several acetamide derivatives, including N-(3-aminopyridin-4-yl)acetamide, have been reported to act as antimicrobial agents . They have been shown to be highly effective against Gram-positive and Gram-negative species .
Synthesis of Complex Heterocyclic Compounds
α-Chloroacetamides, which include N-(3-aminopyridin-4-yl)acetamide, have been used as useful building blocks for the synthesis of complex heterocyclic compounds .
作用机制
Target of Action
The primary target of N-(3-aminopyridin-4-yl)acetamide, also known as 4-Acetamido-3-aminopyridine or Acetamide, N-(3-amino-4-pyridinyl)-, is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
N-(3-aminopyridin-4-yl)acetamide works by blocking potassium channel efflux in nerve terminals, which results in an increase in the duration of the action potential . This allows calcium channels to remain open for a longer time, leading to a greater release of acetylcholine . This increased acetylcholine release stimulates muscle at the end plate .
Biochemical Pathways
The compound affects the neurotransmission pathway by increasing the impulse conduction through demyelinated axons and the neurotransmitter release at the neuromuscular junction . It also promotes calcium influx through potential-sensitive calcium channels .
Pharmacokinetics
N-(3-aminopyridin-4-yl)acetamide is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . Maximum concentrations in blood plasma are reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a meal . The compound is primarily cleared from the plasma via metabolism by N-acetylation .
Result of Action
The result of the compound’s action is an improvement in the symptoms of Lambert–Eaton myasthenic syndrome (LEMS) , a rare auto-immune disorder of the neuromuscular junction . By increasing the neurotransmitter release at the neuromuscular junction, N-(3-aminopyridin-4-yl)acetamide reduces the main symptoms of multiple sclerosis .
Action Environment
The action, efficacy, and stability of N-(3-aminopyridin-4-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s absorption rate and bioavailability can be affected by food intake . Genetic differences in N-acetyl-transferase (NAT) enzymes also impact the pharmacokinetics and systemic exposure to the compound .
安全和危害
属性
IUPAC Name |
N-(3-aminopyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZXRDKBDXLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444262 | |
| Record name | 4-Acetamido-3-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-aminopyridine | |
CAS RN |
145255-15-8 | |
| Record name | N-(3-Amino-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145255-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamido-3-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)



